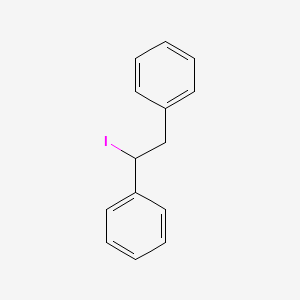
(1-Iodoethane-1,2-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Iodoethane-1,2-diyl)dibenzene is an organic compound with the molecular formula C14H13I It is a derivative of dibenzene, where an iodine atom is attached to the ethane-1,2-diyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (1-Iodoethane-1,2-diyl)dibenzene typically involves the iodination of ethane-1,2-diyl dibenzene. One common method involves the use of iodine (I2) in the presence of a catalyst such as Rh(COD)BF4 and (±)-Binap in toluene. The reaction is carried out under an argon atmosphere at room temperature, followed by purification through column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. The use of anhydrous solvents and controlled reaction conditions are crucial to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
(1-Iodoethane-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrocarbons.
Coupling Reactions: It can participate in coupling reactions to form larger organic molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted dibenzene derivatives, while oxidation and reduction reactions can produce corresponding oxides and hydrocarbons .
Aplicaciones Científicas De Investigación
(1-Iodoethane-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (1-Iodoethane-1,2-diyl)dibenzene involves its interaction with molecular targets through various pathways. For example, it can modulate the activity of GABAA receptors, which are involved in inhibitory neurotransmission in the central nervous system. This modulation can affect cognitive functions and has potential therapeutic implications for neurodevelopmental disorders .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diiodoethane: Another iodoalkane with similar structural features but different reactivity and applications.
Ethylene Iodide: A related compound used in organic synthesis and industrial applications.
Uniqueness
(1-Iodoethane-1,2-diyl)dibenzene is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.
Propiedades
Fórmula molecular |
C14H13I |
|---|---|
Peso molecular |
308.16 g/mol |
Nombre IUPAC |
(1-iodo-2-phenylethyl)benzene |
InChI |
InChI=1S/C14H13I/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
Clave InChI |
HIIHYBRXWYBOAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


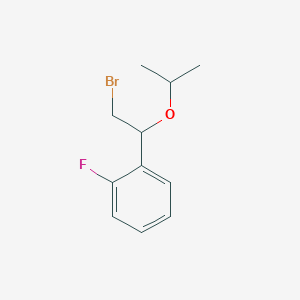
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarbaldehyde))](/img/structure/B15328567.png)
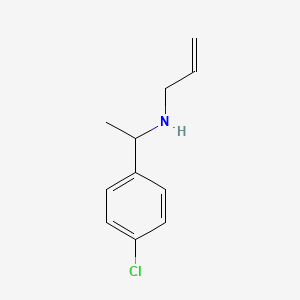


![[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl] 3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B15328593.png)
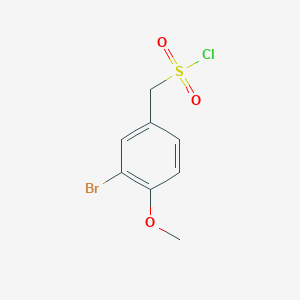
![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
![5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B15328612.png)
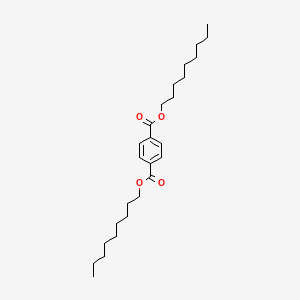

![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B15328624.png)
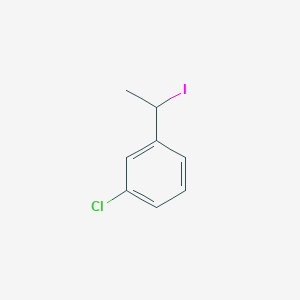
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B15328628.png)
